molecular formula C15H23N3O2 B11964194 2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide

2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide

Katalognummer: B11964194
Molekulargewicht: 277.36 g/mol
InChI-Schlüssel: GNZGGEZOYUNMLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a hydrazinecarboxamide group attached to a cyclohexa-2,5-dien-1-ylidene ring, which is further substituted with tert-butyl groups. The presence of these bulky tert-butyl groups imparts significant steric hindrance, influencing the compound’s reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarboxamide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Additionally, the steric hindrance provided by the tert-butyl groups can modulate the compound’s binding affinity and selectivity towards its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide stands out due to its unique combination of functional groups and steric hindrance, which impart distinct reactivity and stability.

Eigenschaften

Molekularformel

C15H23N3O2

Molekulargewicht

277.36 g/mol

IUPAC-Name

(3,5-ditert-butyl-4-hydroxyphenyl)iminourea

InChI

InChI=1S/C15H23N3O2/c1-14(2,3)10-7-9(17-18-13(16)20)8-11(12(10)19)15(4,5)6/h7-8,19H,1-6H3,(H2,16,20)

InChI-Schlüssel

GNZGGEZOYUNMLY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.